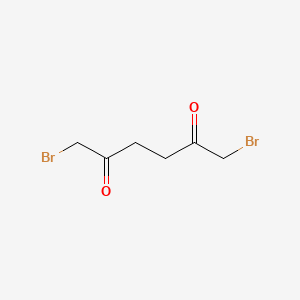

1,6-Dibromo-2,5-hexanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8Br2O2 |

|---|---|

Molecular Weight |

271.93 g/mol |

IUPAC Name |

1,6-dibromohexane-2,5-dione |

InChI |

InChI=1S/C6H8Br2O2/c7-3-5(9)1-2-6(10)4-8/h1-4H2 |

InChI Key |

FBCJIELYNSWMET-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)CBr)C(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1,6-Dibromo-2,5-hexanedione: A Technical Overview

Introduction

1,6-Dibromo-2,5-hexanedione is a halogenated aliphatic diketone with the molecular formula C₆H₈Br₂O₂.[1] Its structure, featuring two carbonyl groups and terminal bromine atoms, makes it a potentially valuable building block in synthetic organic chemistry for the construction of more complex molecules and heterocyclic systems.[2] This technical guide provides an overview of the compound's properties, a proposed synthetic approach, and expected characterization data, compiled for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key computed and reported physical properties of this compound is presented below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | 1,6-dibromohexane-2,5-dione | [1] |

| Molecular Formula | C₆H₈Br₂O₂ | [1][2] |

| Molecular Weight | 271.93 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Purity | Min. 95% (as supplied by vendors) | [2] |

| CAS Number | 289633-12-1 | [1] |

Synthesis Methodology

Proposed Experimental Protocol: Acid-Catalyzed Bromination

This protocol describes a representative procedure for the dibromination of a ketone at the α-positions using liquid bromine in a suitable solvent.

Materials and Equipment:

-

2,5-Hexanedione (starting material)

-

Liquid Bromine (Br₂)

-

Methanol (or Glacial Acetic Acid) as solvent

-

Round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1.0 equivalent of 2,5-hexanedione in a minimal amount of methanol inside a round-bottom flask. Cool the solution in an ice bath with continuous stirring.

-

Reagent Addition: Slowly add 2.0 to 2.2 equivalents of liquid bromine dropwise to the cooled solution using a dropping funnel. The reaction is exothermic and produces hydrogen bromide (HBr) gas; maintain a slow addition rate to control the reaction temperature and gas evolution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic orange/brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material, 2,5-hexanedione, to the final product.

Caption: Proposed synthesis workflow for this compound.

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the following table outlines the expected spectroscopic characteristics based on its chemical structure. This predictive data serves as a guideline for researchers performing characterization.

| Analysis Technique | Expected Observations |

| ¹H NMR | A singlet for the four equivalent methylene protons (-CH₂-) between the carbonyl and bromomethyl groups. A singlet for the two equivalent methine protons (-CHBr-), shifted downfield due to the electronegative bromine and adjacent carbonyl. |

| ¹³C NMR | A signal for the carbonyl carbons (C=O). A signal for the methylene carbons (-CH₂-). A signal for the brominated carbons (-CHBr-), shifted due to the bromine atom. |

| IR Spectroscopy | A strong, sharp absorption peak characteristic of a ketone C=O stretch, typically in the range of 1710-1730 cm⁻¹. C-H stretching and bending vibrations for the methylene groups. A C-Br stretching absorption, typically found in the fingerprint region (500-600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key identifier. |

Disclaimer: The experimental protocol and characterization data are proposed based on general chemical principles due to a lack of specific published literature. Researchers should conduct their own experiments and analyses to confirm these details.

References

Solubility of 1,6-Dibromo-2,5-hexanedione: A Technical Guide for Researchers

Introduction

1,6-Dibromo-2,5-hexanedione is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its utility as a building block in the synthesis of various heterocyclic compounds and other complex molecules necessitates a thorough understanding of its physical and chemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon established chemical principles and data from structurally related compounds. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide will focus on qualitative assessments and predictive analysis based on its molecular structure.

Molecular Structure and its Influence on Solubility

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a six-carbon backbone with two ketone functional groups at positions 2 and 5, and two bromine atoms at the terminal positions (1 and 6).

The key structural features influencing its solubility are:

-

Ketone Groups (C=O): The two carbonyl groups introduce significant polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms. These groups can act as hydrogen bond acceptors.

-

Bromo- substituents (-Br): The bromine atoms are electronegative and contribute to the overall polarity of the molecule.

-

Hexane Backbone: The six-carbon aliphatic chain is nonpolar.

The presence of both polar (carbonyl and bromo-) and nonpolar (hexane backbone) regions makes this compound a molecule with moderate polarity.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions with the carbonyl groups of this compound. The absence of acidic protons in these solvents prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are polar and can act as hydrogen bond donors to the carbonyl oxygens of the solute. However, the nonpolar hexane backbone may limit very high solubility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate the entire molecule, including the polar functional groups and the nonpolar backbone. Dichloromethane is a common solvent for reactions involving α-bromoketones. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and alcohols but can still solvate the molecule through dipole-dipole interactions. THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Nonpolar Solvents | Hexane, Toluene | Low to Moderate | The nonpolar hexane backbone of this compound will have favorable interactions with these solvents. However, the polar ketone and bromo groups will be poorly solvated, limiting overall solubility. Toluene, with its higher polarizability, may be a slightly better solvent than hexane. For a structurally similar but less polar compound, 1,6-dibromohexane, good solubility is observed in nonpolar solvents. |

| Water | Very Low | Despite the presence of polar groups, the six-carbon nonpolar chain significantly reduces its affinity for water. The energy required to break the hydrogen bonding network of water to accommodate the nonpolar part of the molecule is high. |

Experimental Considerations and Methodologies

While specific experimental protocols for determining the solubility of this compound are not available in the literature, standard methods can be employed.

General Experimental Workflow for Solubility Determination:

Caption: A general workflow for the experimental determination of solubility.

A common method involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature. After reaching equilibrium, the undissolved solid is separated by filtration, and a known volume of the clear supernatant is taken. The solvent is then evaporated, and the mass of the dissolved solid is determined. This allows for the calculation of solubility in units such as grams per 100 mL or moles per liter.

Relevance in Synthetic Applications: The Paal-Knorr Synthesis

This compound, as a 1,4-dicarbonyl compound, is a key precursor in the Paal-Knorr synthesis , a fundamental reaction for the formation of five-membered heterocyclic rings like furans, pyrroles, and thiophenes. The choice of solvent for this reaction is critical and is directly related to the solubility of the dione starting material.

Caption: Paal-Knorr synthesis pathways starting from a 1,4-dicarbonyl compound.

The reaction conditions for the Paal-Knorr synthesis often involve acidic catalysts for furan synthesis, primary amines or ammonia for pyrrole synthesis, and sulfurizing reagents for thiophene synthesis.[1][2] The solvents used are typically those in which the 1,4-dicarbonyl compound is at least moderately soluble, such as alcohols, acetic acid, or polar aprotic solvents.

Conclusion

References

The Chemical Versatility of 1,6-Dibromo-2,5-hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-halo ketones are a class of highly reactive organic compounds that serve as versatile building blocks in the synthesis of a wide array of molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and drug development.[1] Their reactivity is primarily attributed to the presence of two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing a halogen. This dual reactivity allows for a diverse range of transformations, including nucleophilic substitutions, elimination reactions, and rearrangements.

This technical guide provides an in-depth exploration of the chemical reactivity of a specific alpha-halo ketone, 1,6-Dibromo-2,5-hexanedione. This symmetrical diketone, with bromine atoms at the 1 and 6 positions, offers a unique platform for the synthesis of various important organic molecules. We will delve into its key reactions, provide detailed experimental protocols for its utilization, and present quantitative data to inform synthetic strategies.

Core Chemical Reactivity

The chemical behavior of this compound is dominated by the interplay of its ketone and alpha-bromo functionalities. The primary reactions of this compound include the Paal-Knorr synthesis for the formation of five-membered heterocycles, nucleophilic substitution reactions at the alpha-carbons, and the potential for Favorskii rearrangement under basic conditions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H8Br2O2 | [2] |

| Molecular Weight | 271.93 g/mol | [2] |

| IUPAC Name | 1,6-dibromohexane-2,5-dione | [2] |

| CAS Number | 289633-12-1 | [2] |

| Appearance | Powder | |

| Purity | Min 95% |

Key Synthetic Transformations

Paal-Knorr Synthesis of Heterocycles

The Paal-Knorr synthesis is a classical and highly effective method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. This compound, being a 1,4-diketone derivative, is an excellent substrate for this transformation, leading to the formation of 2,5-disubstituted heterocycles. The bromine atoms in the starting material are retained in the product, offering further opportunities for functionalization.

Reaction Workflow:

Caption: Paal-Knorr synthesis workflow.

1. Synthesis of 2,5-Bis(bromomethyl)furan:

The reaction of this compound with a dehydrating agent, such as phosphorus pentoxide or a strong acid, leads to the formation of 2,5-bis(bromomethyl)furan. This furan derivative is a valuable intermediate for the synthesis of various furan-containing compounds.

Experimental Protocol: Synthesis of 2,5-Bis(bromomethyl)furan

-

Materials: this compound, Phosphorus Pentoxide (P4O10), anhydrous diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of this compound (1 equivalent) in anhydrous diethyl ether is prepared.

-

Phosphorus pentoxide (1.5 equivalents) is added portion-wise to the suspension with vigorous stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,5-bis(bromomethyl)furan.

-

2. Synthesis of 2,5-Bis(bromomethyl)pyrroles:

The reaction with primary amines or ammonia yields N-substituted or N-unsubstituted 2,5-bis(bromomethyl)pyrroles, respectively. These pyrrole derivatives are precursors to aza-analogs of various biologically active molecules.

Experimental Protocol: Synthesis of N-Aryl-2,5-bis(bromomethyl)pyrrole

-

Materials: this compound, substituted aniline, glacial acetic acid.

-

Procedure:

-

A solution of this compound (1 equivalent) and a substituted aniline (1.1 equivalents) in glacial acetic acid is prepared in a round-bottom flask.

-

The mixture is heated to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-aryl-2,5-bis(bromomethyl)pyrrole.

-

3. Synthesis of 2,5-Bis(bromomethyl)thiophene:

Treatment with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P4S10) results in the formation of 2,5-bis(bromomethyl)thiophene, a key building block for conducting polymers and other materials.

Experimental Protocol: Synthesis of 2,5-Bis(bromomethyl)thiophene

-

Materials: this compound, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

This compound (1 equivalent) and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and stirred for 8-12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to give 2,5-bis(bromomethyl)thiophene.

-

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at the 1 and 6 positions.

Reaction Pathway:

Caption: Nucleophilic substitution pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Materials: this compound, desired nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenolate), a suitable solvent (e.g., acetone, DMF, ethanol).

-

Procedure:

-

A solution of this compound (1 equivalent) in the chosen solvent is prepared in a round-bottom flask.

-

The nucleophile (2.2 equivalents) is added to the solution, and the mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up appropriately. This may involve filtration to remove inorganic salts, followed by solvent evaporation.

-

The crude product is then purified by recrystallization or column chromatography.

-

Favorskii Rearrangement

Under the influence of a strong base, such as an alkoxide, alpha-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. In the case of this compound, this reaction could potentially lead to the formation of cyclic or ring-contracted products, although this pathway is less commonly exploited for this specific substrate compared to the Paal-Knorr synthesis. The proposed mechanism generally involves the formation of a cyclopropanone intermediate.

Favorskii Rearrangement Mechanism:

References

Unlocking a Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,6-Dibromo-2,5-hexanedione

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

1,6-Dibromo-2,5-hexanedione is a highly functionalized building block with significant, yet underexplored, potential in medicinal chemistry. Its symmetrical 1,4-dicarbonyl structure, flanked by reactive α-bromo substituents, presents a unique platform for the synthesis of a diverse array of heterocyclic compounds and other molecular architectures of therapeutic interest. This technical guide provides a comprehensive overview of the core applications of this compound, with a particular focus on its promising role as a precursor to novel carbonic anhydrase activators. This document details synthetic pathways, potential biological activities, and experimental protocols to facilitate further research and development in this area.

Introduction

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. This compound, a six-carbon chain featuring two ketone functionalities and two α-bromo substituents, represents a versatile and reactive starting material for the construction of complex molecules.[1] The presence of multiple electrophilic and nucleophilic centers within a single molecule allows for a rich and varied reaction chemistry, making it an attractive substrate for generating molecular diversity.

One of the most compelling applications of this compound lies in its potential as a precursor to carbonic anhydrase (CA) activators. Specifically, this compound has been identified as a highly potent and selective activator for isoenzymes VA and VII of carbonic anhydrase.[] These mitochondrial and cytosolic isoforms, respectively, are increasingly implicated in neuronal function and are considered potential therapeutic targets for neurodegenerative diseases and cognitive enhancement.[3] This guide will explore the synthetic routes to leverage the unique reactivity of this compound and delve into its application in the design of novel carbonic anhydrase activators.

Synthesis of this compound

A reliable and efficient synthesis of the core scaffold is paramount for its application in medicinal chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the direct α-bromination of the parent diketone, 2,5-hexanedione.

The general mechanism for the acid-catalyzed bromination of ketones proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks molecular bromine, leading to the α-brominated ketone.[4]

Proposed Experimental Protocol: Acid-Catalyzed Bromination of 2,5-Hexanedione

-

Materials: 2,5-hexanedione, Bromine (Br₂), Acetic Acid (glacial), Hydrobromic acid (HBr, catalytic amount).

-

Procedure:

-

Dissolve 2,5-hexanedione in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with constant stirring. The reaction should be monitored for the disappearance of the bromine color.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

-

Note: This is a generalized protocol and would require optimization for yield and purity. Appropriate safety precautions must be taken when handling bromine and strong acids.

Synthetic Applications in Heterocyclic Chemistry

The 1,4-dicarbonyl motif in this compound makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for constructing five-membered heterocycles.[5] The α-bromo substituents can either be retained in the final product, offering further handles for functionalization, or potentially participate in or be eliminated during the cyclization, leading to a variety of substituted heterocycles.

Synthesis of Substituted Pyrroles

The reaction of a 1,4-diketone with a primary amine or ammonia under acidic or neutral conditions yields a substituted pyrrole.[6] The reaction of this compound with various amines is expected to produce 2,5-bis(bromomethyl)pyrroles. These products are valuable intermediates for further elaboration.

Generic Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Materials: this compound, primary amine (e.g., aniline, benzylamine) or ammonium acetate, ethanol or acetic acid.

-

Procedure:

-

Dissolve this compound in ethanol or acetic acid.

-

Add an excess of the primary amine or ammonium acetate.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

-

Synthesis of Substituted Furans

Acid-catalyzed dehydration of 1,4-diketones leads to the formation of furans.[7][8] This reaction, when applied to this compound, would likely yield 2,5-bis(bromomethyl)furan.

Generic Experimental Protocol: Paal-Knorr Furan Synthesis

-

Materials: this compound, strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), inert solvent (e.g., toluene).

-

Procedure:

-

Dissolve this compound in an inert solvent.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, wash with a solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Synthesis of Substituted Thiophenes

The reaction of 1,4-diketones with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), yields thiophenes.[9] This would provide a route to 2,5-bis(bromomethyl)thiophene, a versatile intermediate in materials science and medicinal chemistry.[10][11]

Generic Experimental Protocol: Paal-Knorr Thiophene Synthesis

-

Materials: this compound, Lawesson's reagent or P₄S₁₀, inert solvent (e.g., toluene or xylene).

-

Procedure:

-

Suspend this compound and Lawesson's reagent or P₄S₁₀ in an inert solvent.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Synthesis of Substituted Pyridazines

Condensation of 1,4-diketones with hydrazine or its derivatives provides a route to pyridazines and their dihydro- and tetrahydropyridazine precursors. This reaction offers a pathway to six-membered nitrogen-containing heterocycles with potential applications in medicinal chemistry.[12]

Generic Experimental Protocol: Pyridazine Synthesis

-

Materials: this compound, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture for several hours.

-

Monitor the formation of the dihydropyridazine intermediate by TLC.

-

The intermediate can be oxidized to the corresponding pyridazine using a suitable oxidizing agent (e.g., manganese dioxide).

-

Purify the product by column chromatography.

-

Application in the Development of Carbonic Anhydrase Activators

The identification of this compound as a potent and selective activator of carbonic anhydrase isoenzymes VA and VII opens up a new avenue for therapeutic intervention in neurological disorders.

The Role of Carbonic Anhydrases VA and VII in the Central Nervous System

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] In the central nervous system (CNS), CAs are crucial for maintaining pH homeostasis, regulating cerebrospinal fluid turnover, and influencing neuronal excitability. The mitochondrial isoforms CA VA and VB, and the cytosolic isoform CA VII, are of particular interest in the context of neurodegeneration.[3]

Mitochondrial dysfunction is a hallmark of aging and many neurodegenerative diseases.[14][15] Increased levels of mitochondrial carbonic anhydrases have been observed in the aging brain, suggesting that modulating their activity could be a therapeutic strategy.[14][15][16] Activation of specific CA isoforms could potentially enhance neuronal function and resilience. Agents that can restore or enhance the activity of these enzymes may offer novel therapeutic approaches for conditions like Alzheimer's disease.[3]

Mechanism of Carbonic Anhydrase Activation

Carbonic anhydrase activators (CAAs) are thought to function by facilitating the proton transfer step in the enzyme's catalytic cycle, which is the rate-limiting step. They are believed to bind at the entrance of the active site and act as a proton shuttle, accelerating the regeneration of the active, zinc-bound hydroxide species.[3]

Caption: Mechanism of carbonic anhydrase activation.

Design of Novel Activators from this compound

The heterocyclic scaffolds synthesized from this compound can serve as cores for the development of novel CAAs. The bromomethyl groups can be further functionalized, for example, by nucleophilic substitution with amines or other nucleophiles, to introduce moieties known to interact with the active site entrance of carbonic anhydrases. For instance, incorporating histamine-like or amino acid-like side chains could lead to potent and selective activators.

Caption: Proposed workflow for developing CA activators.

Quantitative Data and Experimental Protocols

A critical aspect of drug development is the quantitative assessment of biological activity. While specific quantitative data for derivatives of this compound as carbonic anhydrase activators are not yet available in the literature, this section outlines the necessary experimental protocols to generate such data.

Table of Potential Carbonic Anhydrase Activators

The following table presents a hypothetical series of compounds that could be synthesized from this compound and their potential for carbonic anhydrase activation, which would need to be experimentally determined.

| Compound ID | Heterocyclic Core | R Group (at bromomethyl position) | Predicted Activity (Kₐ) |

| CAA-PYR-01 | Pyrrole | -NH-(CH₂)₂-imidazole | Low nM |

| CAA-FUR-01 | Furan | -NH-(CH₂)₂-imidazole | Mid nM |

| CAA-THI-01 | Thiophene | -NH-(CH₂)₂-imidazole | High nM |

| CAA-PYR-02 | Pyrrole | -NH-CH(COOH)-CH₂-Ph | Low µM |

| CAA-FUR-02 | Furan | -NH-CH(COOH)-CH₂-Ph | Mid µM |

| CAA-THI-02 | Thiophene | -NH-CH(COOH)-CH₂-Ph | High µM |

Experimental Protocol: Carbonic Anhydrase Activity Assay (Activator Screening)

This protocol is adapted from the electrometric method of Wilbur and Anderson.

-

Materials: Purified human carbonic anhydrase isoenzymes (VA and VII), Tris-HCl buffer (0.02 M, pH 8.0), CO₂-saturated water, test compounds dissolved in a suitable solvent (e.g., DMSO), pH meter with a fast-response electrode, stirred reaction vessel maintained at 0-4 °C.

-

Procedure:

-

Blank Determination:

-

Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

-

Record the initial pH.

-

Rapidly inject 4.0 mL of chilled CO₂-saturated water.

-

Start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time (T₀).

-

-

Enzyme-Catalyzed Reaction (Control):

-

Add 6.0 mL of chilled Tris-HCl buffer and a standard amount of the CA enzyme to the reaction vessel.

-

Rapidly inject 4.0 mL of chilled CO₂-saturated water.

-

Record the time for the pH to drop from 8.3 to 6.3. This is the catalyzed time (T).

-

-

Activation Assay:

-

Add 6.0 mL of chilled Tris-HCl buffer, the CA enzyme, and the test compound at various concentrations to the reaction vessel.

-

Incubate for a short period.

-

Rapidly inject 4.0 mL of chilled CO₂-saturated water.

-

Record the time for the pH to drop from 8.3 to 6.3. This is the activated time (Tₐ).

-

-

-

Data Analysis:

-

Calculate the enzyme activity in Wilbur-Anderson units: Units = (T₀ - T) / T.

-

Calculate the percent activation: % Activation = [((T₀ - Tₐ) / Tₐ) / ((T₀ - T) / T) - 1] * 100.

-

Determine the activation constant (Kₐ) by plotting the percent activation against the concentration of the test compound.

-

Conclusion and Future Directions

This compound is a promising, yet largely untapped, resource for medicinal chemists. Its ability to serve as a precursor for a wide range of heterocyclic compounds through well-established synthetic routes like the Paal-Knorr synthesis makes it an attractive starting point for generating novel chemical entities. The discovery of its potent and selective activation of carbonic anhydrase isoenzymes VA and VII highlights a clear and exciting path for the development of new therapeutics for neurodegenerative diseases.

Future research should focus on optimizing the synthesis of this compound and exploring the full scope of its reactivity in heterocyclic synthesis. A systematic investigation into the structure-activity relationships of its derivatives as carbonic anhydrase activators is crucial. This will involve the synthesis of a library of compounds with diverse functional groups and their subsequent screening against a panel of carbonic anhydrase isoforms. The data generated from these studies will be invaluable for the rational design of next-generation CA activators with improved potency, selectivity, and pharmacokinetic properties. The in-depth exploration of this versatile scaffold holds the potential to deliver novel drug candidates for some of the most challenging diseases of our time.

References

- 1. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. quora.com [quora.com]

- 10. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]

- 14. Mitochondrial proteomic profiling reveals increased carbonic anhydrase II in aging and neurodegeneration | Aging [aging-us.com]

- 15. Mitochondrial proteomic profiling reveals increased carbonic anhydrase II in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial proteomic profiling reveals increased carbonic anhydrase II in aging and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 1,6-Dibromo-2,5-hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 1,6-Dibromo-2,5-hexanedione (CAS No. 289633-12-1). Due to the limited availability of specific stability studies for this compound, this guide combines available supplier data with general principles of handling α-haloketones to provide the best-practice recommendations for researchers.

Chemical and Physical Properties

This compound is a symmetrical α-brominated ketone. Its structure, containing two electrophilic carbon centers adjacent to carbonyl groups, makes it a reactive molecule and a useful building block in organic synthesis. It is known to be a potent and selective activator for isoenzymes VA and VII of carbonic anhydrase.[] The known physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 289633-12-1 | PubChem[2] |

| Molecular Formula | C₆H₈Br₂O₂ | PubChem[2] |

| Molecular Weight | 271.93 g/mol | PubChem[2] |

| Physical Form | Powder | CymitQuimica[3] |

| Purity | Min 95% | CymitQuimica[3] |

Stability and Storage Conditions

Based on supplier recommendations and the general reactivity of α-haloketones, the following storage conditions are advised to ensure the stability and integrity of this compound.

| Parameter | Recommendation | Rationale and References |

| Temperature | 2-8°C | A supplier, BLD Pharm, explicitly recommends storage at this refrigerated temperature.[4] Lower temperatures will slow down potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | BLD Pharm recommends storage under an inert atmosphere.[4] This will prevent reactions with atmospheric oxygen and moisture. |

| Light | Store in the dark | α-Haloketones can be light-sensitive and may undergo radical-initiated degradation. Protection from light is a general best practice for storing reactive organic compounds. |

| Moisture | Store in a tightly sealed container in a dry environment | The carbonyl groups and the carbon-bromine bonds are susceptible to hydrolysis. Contact with moisture should be strictly avoided. |

Shipping Conditions: Some suppliers ship this compound at room temperature. This suggests that the compound is stable for short durations at ambient temperatures, but for long-term storage, refrigerated and inert conditions are crucial.

Inferred Degradation Pathways

While specific degradation studies for this compound are not publicly available, potential degradation pathways can be inferred based on the chemical structure of α-haloketones.

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

Synthesis of this compound

The following is a summarized synthesis protocol adapted from the supplementary information of a research article.[5] This procedure involves the bromination of 2,5-hexanedione.

Materials:

-

2,5-Hexanedione

-

Bromine

-

Appropriate solvent (e.g., as described in the referenced literature)

-

Diethyl ether

-

Silica gel

Procedure:

-

The synthesis is based on the bromination of 2,5-hexanedione.

-

After the reaction, the product is precipitated with diethyl ether.

-

The precipitate, which contains byproducts, is discarded.

-

The filtrate, containing the desired this compound, is passed through a thin silica column. This step is crucial for removing most of the impurities which remain on the silica.

-

The purified filtrate is collected and the solvent is removed under reduced pressure to yield the final product.

General Protocol for a Stability Study

The following is a general workflow for assessing the stability of a compound like this compound. This is a template and should be adapted based on the specific analytical methods available.

Caption: General workflow for a stability study of this compound.

Handling and Safety Recommendations

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the handling precautions for a related compound, 2,5-Hexanedione, and general knowledge of α-haloketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles, as these can lead to vigorous and potentially hazardous reactions.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Logical Flow for Handling and Storage

The following diagram outlines a logical workflow for the handling and storage of this compound upon receipt in a laboratory.

Caption: Recommended workflow for handling and storing this compound.

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a formal risk assessment. Always consult the most recent Safety Data Sheet from your supplier and follow all applicable safety regulations in your institution.

References

A Technical Guide to the Biological Activity Screening of 1,6-Dibromo-2,5-hexanedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with derivatives of 1,6-Dibromo-2,5-hexanedione. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and screening of novel therapeutic agents, offering detailed experimental protocols and a framework for data presentation and visualization.

Introduction

This compound is a versatile bifunctional chemical intermediate. Its 1,6-dicarbonyl structure makes it an ideal precursor for the synthesis of various heterocyclic compounds, primarily substituted furans and pyrroles, through well-established reactions such as the Paal-Knorr synthesis.[1][2][3][4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs.[6][7][8] Derivatives of furan and pyrrole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][7][9]

This guide outlines the synthetic pathways to generate derivatives from this compound and provides detailed protocols for screening their potential biological activities. While specific quantitative data for derivatives of this compound is not extensively available in current literature, this document presents the established screening methodologies to enable researchers to systematically evaluate these novel compounds. One known activity of this compound is as a highly potent and selective activator for isoenzymes VA and VII of carbonic anhydrase.[]

Synthetic Pathways

The primary route for synthesizing heterocyclic derivatives from this compound is the Paal-Knorr synthesis, which allows for the formation of furan and pyrrole rings.

Biological Activity Screening

A systematic screening approach is crucial to identify and characterize the biological activities of newly synthesized this compound derivatives. The following sections detail the experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines is a primary indicator of their potential as anticancer agents.

Data Presentation: Cytotoxicity Screening

The results of cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound ID | Cell Line | IC50 (µM) |

| Derivative A | A549 (Lung) | Data |

| Derivative B | MCF-7 (Breast) | Data |

| Derivative C | HCT116 (Colon) | Data |

| Control (e.g., Doxorubicin) | A549 (Lung) | Data |

Note: This table is a template for data presentation. Specific values would be determined through experimental screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a standard anticancer drug (e.g., cisplatin) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

References

- 1. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2,5-Bis(bromomethyl)furan from 1,6-Dibromo-2,5-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed experimental protocol for the synthesis of 2,5-bis(bromomethyl)furan from 1,6-dibromo-2,5-hexanedione. The method is based on the principles of the Paal-Knorr furan synthesis, a classic and effective reaction for the formation of furans from 1,4-dicarbonyl compounds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the acid-catalyzed cyclization and subsequent purification of the target compound. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Substituted furans are important heterocyclic compounds that serve as key structural motifs in many natural products and pharmaceuticals. The Paal-Knorr synthesis is a fundamental method for the preparation of furans, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][4] This reaction is versatile and can be carried out with various dicarbonyl substrates to yield the corresponding furan derivatives. This protocol adapts the Paal-Knorr synthesis for the conversion of this compound to 2,5-bis(bromomethyl)furan, a potentially valuable building block in organic synthesis.

Experimental Protocol

Materials:

-

This compound

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) for extraction

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine this compound and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction should be continued until no more water is collected or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a suitable eluent system such as a mixture of hexane and ethyl acetate.

-

Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield the final product, 2,5-bis(bromomethyl)furan.

-

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Molar Mass of Starting Material | 271.93 g/mol |

| Product | 2,5-Bis(bromomethyl)furan |

| Molar Mass of Product | 253.91 g/mol |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene |

| Reaction Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 4-6 hours (monitor by TLC) |

| Theoretical Yield | (To be calculated based on starting material amount) |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,5-bis(bromomethyl)furan.

Signaling Pathway Diagram

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2,5-bis(bromomethyl)furan.

References

Application Notes and Protocols: Microwave-Assisted Paal-Knorr Reaction with 1,6-Dibromo-2,5-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] The incorporation of microwave irradiation has significantly enhanced this reaction, offering benefits such as reduced reaction times, increased yields, and often milder reaction conditions, aligning with the principles of green chemistry.[4][5] This document provides detailed application notes and a general protocol for the microwave-assisted Paal-Knorr reaction utilizing 1,6-dibromo-2,5-hexanedione, a substrate poised to yield functionalized pyrroles with potential for further synthetic elaboration. The bromine substituents on the resulting pyrrole ring can serve as handles for subsequent cross-coupling reactions, making this a valuable building block in medicinal chemistry and materials science.

While specific literature on the microwave-assisted Paal-Knorr reaction of this compound is not extensively available, the following protocols are based on established procedures for related 1,4-dicarbonyl compounds and have been adapted to account for the unique reactivity of the halogenated substrate.

Reaction Principle

The core of the reaction involves the condensation of the 1,4-dicarbonyl compound, this compound, with a primary amine. The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. Microwave energy accelerates the rate-determining steps of this process, leading to rapid product formation.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of N-Substituted 2,5-bis(bromomethyl)pyrroles

This protocol provides a general guideline for the synthesis of N-substituted 2,5-bis(bromomethyl)pyrroles via a microwave-assisted Paal-Knorr reaction. Researchers should optimize the reaction conditions for each specific primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, n-butylamine)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Microwave reactor vials (appropriate size for the reaction scale)

-

Magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

-

Add the primary amine (1.0-1.2 mmol).

-

If using a solvent, add the appropriate volume (e.g., 2-5 mL) of ethanol or acetic acid. For solvent-free conditions, proceed to the next step.

-

Seal the vial securely with a cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a specified time (e.g., 5-20 minutes). The optimal conditions will vary depending on the amine and solvent used.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial carefully in a well-ventilated fume hood.

-

Work-up: The work-up procedure will depend on the properties of the product and the solvent used. A typical work-up may involve:

-

Diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing the organic layer with water and brine.

-

Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filtering and concentrating the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Paal-Knorr reaction of this compound with various primary amines. These are representative examples, and optimization may be required.

Table 1: Reaction of this compound with Various Amines

| Entry | Primary Amine | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| 1 | Aniline | Ethanol | 120 | 10 | 150 | 85 |

| 2 | Benzylamine | Acetic Acid | 100 | 15 | 100 | 92 |

| 3 | n-Butylamine | Solvent-free | 150 | 5 | 200 | 78 |

| 4 | 4-Methoxyaniline | Ethanol | 120 | 10 | 150 | 88 |

| 5 | Cyclohexylamine | Acetic Acid | 110 | 12 | 120 | 81 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of N-substituted 2,5-bis(bromomethyl)pyrroles.

Caption: General experimental workflow.

Reaction Scheme

The diagram below outlines the chemical transformation in the microwave-assisted Paal-Knorr reaction of this compound.

Caption: Paal-Knorr reaction scheme.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

This compound is a halogenated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Primary amines can be corrosive and toxic. Consult the safety data sheet (SDS) for each specific amine before use.

-

Microwave reactions are conducted in sealed vessels under pressure. Always use appropriate microwave vials and operate the synthesizer according to the manufacturer's instructions.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The microwave-assisted Paal-Knorr reaction offers a rapid and efficient method for the synthesis of N-substituted 2,5-bis(bromomethyl)pyrroles from this compound. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of a diverse library of functionalized pyrroles. The resulting products are versatile intermediates with significant potential in the development of novel pharmaceuticals and functional materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 5. public.pensoft.net [public.pensoft.net]

Application Notes and Protocols for the Synthesis of Thiophenes from 1,6-Dibromo-2,5-hexanedione and Lawesson's Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,5-bis(bromomethyl)thiophene from 1,6-dibromo-2,5-hexanedione utilizing Lawesson's reagent. This synthetic route is an adaptation of the Paal-Knorr thiophene synthesis, a robust and widely used method for the formation of thiophene rings from 1,4-dicarbonyl compounds.[1][2][3][4][5] The protocol herein is specifically tailored for a substrate bearing functionalized side chains, offering a valuable methodology for the preparation of substituted thiophenes which are important building blocks in medicinal chemistry and materials science.

Introduction

Thiophene and its derivatives are key heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Paal-Knorr thiophene synthesis provides a direct and efficient method for the construction of the thiophene core. The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide or the milder and more soluble Lawesson's reagent.[1][2][3][4] This application note focuses on the use of Lawesson's reagent for the conversion of this compound to 2,5-bis(bromomethyl)thiophene, a versatile intermediate for further chemical modifications.

Chemical Reaction and Mechanism

The overall reaction involves the thionation of the ketone carbonyl groups in this compound by Lawesson's reagent, followed by an intramolecular cyclization and dehydration to form the aromatic thiophene ring.

Reaction Scheme:

This compound + Lawesson's Reagent → 2,5-Bis(bromomethyl)thiophene

The mechanism of the Paal-Knorr thiophene synthesis is believed to proceed through the initial formation of a thioketone intermediate by the reaction of the dione with Lawesson's reagent. This is followed by enolization and subsequent intramolecular nucleophilic attack of the enethiolate on the second thionated carbonyl group. The final step involves dehydration to yield the stable aromatic thiophene ring.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment:

-

This compound (C₆H₈Br₂O₂)

-

Lawesson's Reagent (C₁₄H₁₄O₂P₂S₄)

-

Anhydrous Toluene

-

Silica Gel (for column chromatography)

-

Hexane (for column chromatography)

-

Ethyl Acetate (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq per carbonyl group, i.e., 1.0 eq total).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the desired product, 2,5-bis(bromomethyl)thiophene.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions: Lawesson's reagent is a sulfur-containing compound and the reaction may produce odorous byproducts. It is essential to perform this experiment in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₆H₈Br₂O₂ | 271.93[6] | Powder[7] | 3.05 (t, 4H), 4.05 (s, 4H) (Predicted) | 34.5, 42.1, 201.2 (Predicted) |

| 2,5-Bis(bromomethyl)thiophene | C₆H₆Br₂S | 285.99 | Colorless crystals | 4.68 (s, 4H, CH₂Br), 6.95 (s, 2H, Thiophene-H)[8] | 28.1 (CH₂Br), 128.9 (C₃, C₄), 140.8 (C₂, C₅) (Predicted) |

Note: Predicted NMR data is based on computational models and may vary from experimental values.

Diagrams

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 2,5-bis(bromomethyl)thiophene.

Reaction Mechanism:

Caption: Proposed mechanism for the Paal-Knorr thiophene synthesis.

Conclusion

The synthesis of 2,5-bis(bromomethyl)thiophene from this compound using Lawesson's reagent is an effective application of the Paal-Knorr reaction for preparing functionalized thiophenes. The provided protocol offers a solid foundation for researchers in organic synthesis and drug development to produce this valuable intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity. The spectroscopic data provided will aid in the characterization of the final product.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. This compound | C6H8Br2O2 | CID 165430725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. rsc.org [rsc.org]

Application Notes and Protocols: Reaction of 1,6-Dibromo-2,5-hexanedione with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 1,6-dibromo-2,5-hexanedione and primary amines provides a direct route to the synthesis of N-substituted 2,5-bis(bromomethyl)pyrroles. This transformation is a specific application of the broader Paal-Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3] The resulting highly functionalized pyrroles, bearing reactive bromomethyl groups, are versatile intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals, functional materials, and biologically active compounds. The bromomethyl moieties can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of larger molecular architectures.

Reaction Mechanism

The reaction proceeds via the well-established Paal-Knorr mechanism. The key steps involve the formation of a hemiaminal followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The bromine atoms at the 1 and 6 positions are retained in the final product as bromomethyl substituents at the 2 and 5 positions of the pyrrole ring.

The generally accepted mechanism is as follows:

-

Nucleophilic Attack: The primary amine initially attacks one of the carbonyl groups of the this compound to form a hemiaminal intermediate.

-

Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water to form the stable, aromatic N-substituted 2,5-bis(bromomethyl)pyrrole.

This reaction is typically catalyzed by an acid, which protonates the carbonyl groups, rendering them more electrophilic and facilitating the nucleophilic attack by the amine.[3]

Caption: Paal-Knorr mechanism for the reaction of this compound with a primary amine.

Experimental Protocols

The following is a general protocol for the synthesis of N-substituted 2,5-bis(bromomethyl)pyrroles, adapted from established Paal-Knorr synthesis procedures.[4] Researchers should optimize the reaction conditions for their specific primary amine and desired scale.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Glacial acetic acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Ethanol (or another suitable solvent like toluene or methanol)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq).

-

Acid Catalysis: If not using glacial acetic acid as the solvent, add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety Precautions: this compound and primary amines can be toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following table summarizes representative quantitative data for Paal-Knorr reactions of 2,5-hexanedione with various primary amines. While specific data for this compound is not widely published, these values provide a reasonable expectation for reaction yields and conditions.

| Primary Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | HCl/MeOH | Reflux | 0.25 | ~52 | [4] |

| 4-Toluidine | Alumina (Catapal 200) | 60 | 0.75 | 97 | [5] |

| Benzylamine | Glacial Acetic Acid | 110 | 2 | 85-95 | [6] |

| Ethanolamine | Sulfuric Acid (cat.) | 50 | 24 | >80 | [7] |

| Methylamine | Sulfuric Acid (cat.) | 50 | 24 | >80 | [7] |

Note: The presence of the bromo-substituents in this compound may influence reaction rates and yields. Optimization of the reaction conditions for each specific primary amine is recommended.

Characterization of N-Substituted 2,5-Bis(bromomethyl)pyrroles

The synthesized products can be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), the methylene protons of the bromomethyl groups (CH₂Br, typically around 4.5 ppm), and signals corresponding to the N-substituent.

-

¹³C NMR: Expect signals for the pyrrole ring carbons, the methylene carbons of the bromomethyl groups, and carbons of the N-substituent.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) will be characteristic in the mass spectrum.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Look for C-H stretching and bending frequencies for the aromatic pyrrole ring and the alkyl groups, and C-N stretching vibrations.

Applications in Drug Development and Research

N-substituted 2,5-bis(bromomethyl)pyrroles are valuable precursors for the synthesis of a variety of target molecules with potential applications in drug discovery and materials science. The two reactive bromomethyl groups allow for:

-

Introduction of Side Chains: Reaction with various nucleophiles (e.g., amines, thiols, alcohols, cyanides) to introduce diverse side chains.

-

Synthesis of Macrocycles: Intramolecular or intermolecular reactions to form macrocyclic structures, which are prevalent in many natural products and drug candidates.

-

Polymer Synthesis: Use as monomers for the synthesis of functional polymers with tailored electronic and physical properties.

The pyrrole core itself is a common scaffold in many FDA-approved drugs, and the ability to readily functionalize the 2 and 5 positions makes these intermediates particularly attractive for the development of new therapeutic agents.[5]

Caption: A typical experimental workflow for the synthesis and characterization of N-substituted 2,5-bis(bromomethyl)pyrroles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

Catalyst Selection for Paal-Knorr Synthesis with 1,6-Dibromo-2,5-hexanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in the Paal-Knorr synthesis of 2,5-bis(bromomethyl)pyrroles from 1,6-dibromo-2,5-hexanedione. The presence of halogen substituents necessitates careful catalyst selection to favor pyrrole formation while minimizing side reactions. This guide offers a comparative analysis of potential catalysts and detailed experimental procedures to facilitate the development of robust synthetic routes.

Introduction to Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] For pyrrole synthesis, a 1,4-diketone is condensed with a primary amine or ammonia, typically under acidic conditions.[3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

The choice of catalyst is critical, particularly when the diketone substrate contains sensitive functional groups. Traditional methods often employ strong Brønsted or Lewis acids, which can lead to degradation or unwanted side reactions with substrates like this compound.[4] Therefore, milder catalytic systems are preferable to ensure the integrity of the bromomethyl groups in the final product.

Catalyst Selection and Comparison

The primary challenge in the Paal-Knorr synthesis of 2,5-bis(bromomethyl)pyrroles is the potential for elimination or substitution reactions involving the bromine atoms. Acidic catalysts can promote the formation of undesired byproducts. Therefore, catalysts with mild acidity or those that can operate under neutral or near-neutral conditions are recommended.

Based on literature for Paal-Knorr reactions with other functionalized diketones, several classes of catalysts are proposed for this specific transformation. A summary of their potential performance is presented in Table 1.

| Catalyst Class | Specific Example | Proposed Reaction Conditions | Expected Yield (%) | Advantages | Potential Disadvantages |

| Mild Brønsted Acids | Acetic Acid (AcOH) | Neat or in a high-boiling solvent (e.g., toluene), reflux, 2-6 h | 60-75 | Cost-effective, readily available. | May require longer reaction times, potential for some side reactions at high temperatures. |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Solvent-free or in CH₂Cl₂, room temperature to 40 °C, 1-3 h | 85-95 | High efficiency at low catalyst loading, mild reaction conditions. | Higher cost compared to Brønsted acids. |

| Heterogeneous Catalysts | Montmorillonite K10 | CH₂Cl₂ or Toluene, room temperature to reflux, 4-12 h | 70-85 | Easily separable and recyclable, environmentally friendly. | May require longer reaction times, catalyst activity can vary. |

| Organocatalysts | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap, 2-4 h | 75-90 | Effective for dehydration, readily available. | Can be corrosive, may require careful neutralization during workup. |

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted 2,5-bis(bromomethyl)pyrroles from this compound using the recommended catalyst systems.

Protocol 1: Acetic Acid Catalyzed Synthesis

This protocol utilizes acetic acid as a mild Brønsted acid catalyst.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Glacial acetic acid

-

Toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid or toluene.

-

Add the primary amine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,5-bis(bromomethyl)pyrrole.

Protocol 2: Scandium(III) Triflate Catalyzed Synthesis